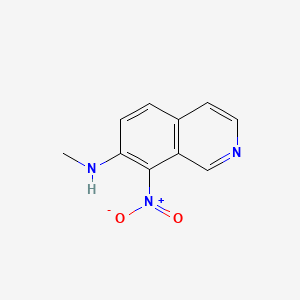

![molecular formula C22H18N4O3S2 B565442 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile CAS No. 1144853-53-1](/img/structure/B565442.png)

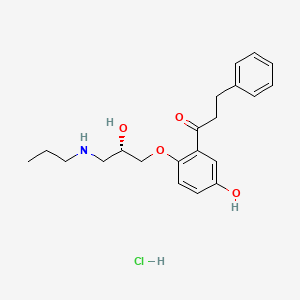

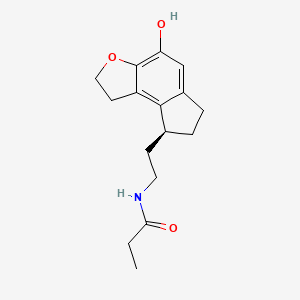

2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile is a chemical compound with the molecular formula C22H18N4O3S2 . It is an isatin sulfonamide analog .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of (1a–d) (0.01 mol) and hydrazine hydrate (0.01 mol) in pyridine (50 ml) with a few drops of phosphorus oxychloride, refluxed for 6 hours .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 450.53 . It contains benzyl, oxo, thiomorpholinosulfonyl, indolin, and malononitrile groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 450.53 and a molecular formula of C22H18N4O3S2 . Further details about its physical and chemical properties are not provided in the search results.Scientific Research Applications

Indole Synthesis and Applications

Indole compounds, including those similar in structure to the compound of interest, have a broad range of applications in medicinal chemistry and organic synthesis. The review by Taber and Tirunahari (2011) presents a classification of indole syntheses, highlighting the importance of indole and its derivatives in synthesizing biologically active molecules and natural products. This review suggests that compounds similar to "2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile" may be used in the synthesis of indole derivatives with potential biological activities (Taber & Tirunahari, 2011).

2-Indolinone Derivatives in Cancer Therapy

The patent review by Leoni et al. (2016) on 2-indolinone derivatives for cancer therapy highlights the therapeutic applications of 2-indolinone, a core structure that shares some similarity with the compound of interest. This review emphasizes the potential of 2-indolinone derivatives in discovering new drug leads for cancer therapy, suggesting that similar compounds might also hold promise in this area (Leoni et al., 2016).

Antioxidant Activity Analysis

Research on antioxidant activity, such as the review by Munteanu and Apetrei (2021), discusses analytical methods for determining antioxidant activity. This area of research is relevant for compounds with potential antioxidant properties, indicating that "this compound" could be explored for its antioxidant capabilities (Munteanu & Apetrei, 2021).

Mechanism of Action

properties

IUPAC Name |

2-(1-benzyl-2-oxo-5-thiomorpholin-4-ylsulfonylindol-3-ylidene)propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S2/c23-13-17(14-24)21-19-12-18(31(28,29)25-8-10-30-11-9-25)6-7-20(19)26(22(21)27)15-16-4-2-1-3-5-16/h1-7,12H,8-11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNKAHRGVFTHNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=C(C#N)C#N)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655219 |

Source

|

| Record name | [1-Benzyl-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1144853-53-1 |

Source

|

| Record name | [1-Benzyl-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

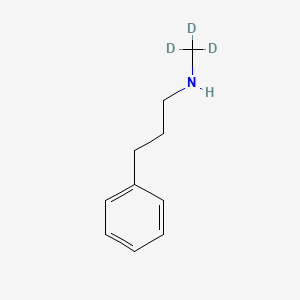

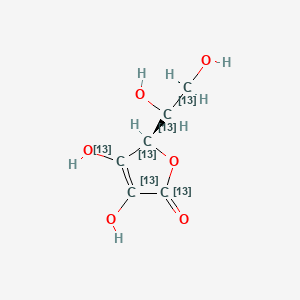

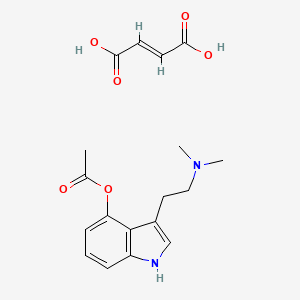

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

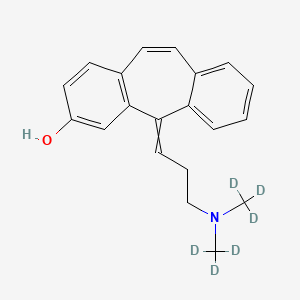

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)